1-(cyclopropylmethyl)-3-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

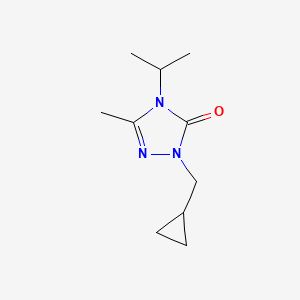

The compound 1-(cyclopropylmethyl)-3-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class of heterocyclic molecules, which are characterized by a five-membered ring containing three nitrogen atoms. These derivatives are renowned for their broad spectrum of biological activities, including antifungal, antimicrobial, antioxidant, and herbicidal properties . The structural uniqueness of this compound arises from its substituents: a cyclopropylmethyl group at position 1, a methyl group at position 3, and an isopropyl group at position 2. These substituents influence its electronic, steric, and physicochemical properties, which in turn modulate its reactivity and biological efficacy .

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-methyl-4-propan-2-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(2)13-8(3)11-12(10(13)14)6-9-4-5-9/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPWNNGSOBMQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C(C)C)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(cyclopropylmethyl)-3-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of 1,2,3-triazoles, which are known for their significant pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of 1-(cyclopropylmethyl)-3-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is with a molecular weight of approximately 234.30 g/mol. The compound features a triazole ring which is pivotal for its biological activity.

The biological activity of triazole compounds often involves their interaction with various biological targets:

- Enzyme Inhibition : Triazoles can inhibit enzymes such as cyclooxygenases (COX), which are involved in the inflammatory response. This inhibition can lead to reduced production of prostaglandins and subsequent anti-inflammatory effects.

- Antimicrobial Activity : The structural properties of triazoles allow them to disrupt cellular functions in bacteria and fungi. They can interfere with nucleic acid synthesis or inhibit essential metabolic pathways.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit potent antimicrobial properties against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 4 µg/mL |

These findings suggest that 1-(cyclopropylmethyl)-3-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effect of this triazole derivative on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells. The mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of this compound in models of oxidative stress. It was found to reduce neuronal cell death and increase cell viability by modulating antioxidant enzyme activities.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Acidity and Reactivity: 4,5-Dihydro-1H-1,2,4-triazol-5-ones exhibit weak acidity due to the N–H proton at position 1. The pKa values of analogous compounds range between 8.5–12.5 in non-aqueous solvents, influenced by electron-donating or withdrawing substituents . For instance:

- 1-(Morpholin-4-yl-methyl) derivatives (e.g., from ) feature electron-donating morpholine groups, which increase electron density on the triazolone ring, reducing acidity compared to the cyclopropylmethyl analog .

- Benzylideneamino derivatives (e.g., 3-methyl-4-(3-nitrobenzylideneamino) analogs in ) incorporate electron-withdrawing nitro groups, enhancing acidity (pKa ~9.2) relative to the target compound .

Table 1: Substituent Effects on Acidity and Bioactivity

Spectroscopic and Computational Analyses

NMR and IR Spectroscopy:

- 1H and 13C NMR Shifts: Substituents like cyclopropylmethyl induce distinct shielding effects. For example, in 3-methyl-4-(5-methyl-2-furylmethylenamino) analogs (), furyl groups deshield adjacent protons, resulting in downfield shifts (~δ 7.5–8.0 ppm). The cyclopropylmethyl group’s rigidity may similarly influence neighboring proton environments .

- DFT/HF Calculations: Studies on 1-(morpholin-4-yl-methyl)-3-ethyl-4-(4-hydroxybenzylidenamino) derivatives () reveal that electron-donating groups lower HOMO-LUMO gaps (e.g., 4.5 eV), enhancing reactivity.

Table 2: Computational Parameters of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.